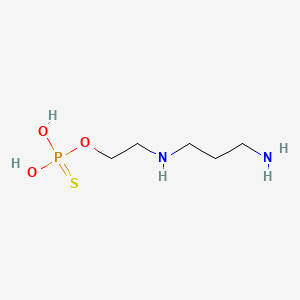

硫代磷酸,O-(2-((3-氨基丙基)氨基)乙基)酯

描述

Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester, is an organophosphorus compound that is widely used in the synthesis of drugs and other compounds, as well as in scientific research applications. This compound is known to have a wide range of biochemical and physiological effects on the human body.

科学研究应用

1. 有机化学中的合成和表征

- 硫代磷酸及其衍生物用于合成各种有机化合物。例如,氧硫代磷杂环戊烷方法被用于有效合成 N- 和 O- 硫代磷酸化的氨基酸,突显了硫代磷酸在有机合成中的多功能性 (Baraniak 等,2002).

2. 生物化学中的比较研究

- 硫代磷酸酯用于与磷酸酯的比较研究。研究调查了硫代磷酸酯和磷酸酯的热力学和水解反应,提供了对化学行为和硫取代对反应速率影响的见解 (Purcell & Hengge,2005).

3. 放射防护剂的开发

- 硫代磷酸衍生物已用于与放射防护剂的聚合物配合物的合成中。这些配合物专用于放射线癌症治疗,展示了硫代磷酸在开发治疗剂中的潜力 (Troev 等,2007).

4. 骨组织工程

- 在骨组织工程中,已探索了具有氨基酸酯侧基的可生物降解聚磷腈,其中包括硫代磷酸的衍生物。这些材料表现出良好的成骨细胞粘附和增殖,表明它们适用于骨科应用 (Nukavarapu 等,2008).

5. 离子选择性膜电极的开发

- 硫代磷酸衍生物,特别是 O,O,O- 三烷基硫代磷酸酯,已被用作银离子选择性膜电极的离子载体,展示了它们在分析化学中用于离子检测和测量的应用 (Xu & Katsu,2001).

作用机制

Target of Action

The primary target of Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester, also known as Amifostine , is normal cells, particularly those that could be affected by the toxic effects of cancer chemotherapy and radiation treatment .

Mode of Action

Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase in tissues to a pharmacologically active free thiol metabolite . This metabolite is believed to protect healthy tissues by scavenging free radicals .

Biochemical Pathways

The biochemical pathway primarily involved is the detoxification of reactive oxygen species. The active thiol metabolite of Amifostine can donate hydrogen atoms to free radicals, neutralizing them and preventing them from damaging cellular components .

Pharmacokinetics

The bioavailability of Amifostine and its metabolites is a complex process. It is known that the drug can be detected in plasma , indicating that it is absorbed and distributed in the body.

Result of Action

The primary result of Amifostine action is the protection of normal cells from the toxic effects of chemotherapy and radiation treatment . This can help to reduce the side effects of these treatments and improve the quality of life for patients undergoing cancer therapy .

Action Environment

The action of Amifostine can be influenced by various environmental factors. For example, the activity of alkaline phosphatase, which is needed to activate Amifostine, can vary in different tissues and under different physiological conditions . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of Amifostine .

生化分析

Biochemical Properties

Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with DNA, where it acts as a radioprotective agent by scavenging free radicals and protecting normal cells from radiation-induced damage . Additionally, this compound interacts with enzymes such as alkaline phosphatase, which catalyzes its dephosphorylation to produce the active metabolite . This interaction is essential for its cytoprotective effects, as the active metabolite can then exert its protective functions within the cell.

Cellular Effects

Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to activate the p53 signaling pathway, which plays a critical role in regulating cell cycle arrest and apoptosis in response to DNA damage . Furthermore, it can upregulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to counteract oxidative stress . These effects collectively contribute to its cytoprotective properties, making it a valuable adjunct in cancer therapy.

Molecular Mechanism

The molecular mechanism of action of phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . One of the primary mechanisms is the scavenging of free radicals, which helps to protect cellular components from oxidative damage . Additionally, the active metabolite of this compound can bind to DNA and proteins, thereby stabilizing their structures and preventing radiation-induced damage . This compound also inhibits certain enzymes involved in apoptosis, thereby promoting cell survival under stressful conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester can change over time. This compound is known for its stability and relatively slow degradation, which allows it to exert long-term effects on cellular function . In in vitro studies, it has been observed that the cytoprotective effects of this compound can persist for several hours after administration, providing sustained protection against radiation and chemotherapy-induced damage . In in vivo studies, the long-term effects of this compound include enhanced recovery of normal tissues and reduced incidence of late-onset toxicities associated with cancer treatment .

Dosage Effects in Animal Models

The effects of phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester vary with different dosages in animal models. At low to moderate doses, this compound exhibits significant cytoprotective effects without causing adverse effects . At high doses, it can induce toxic effects such as hypotension, hypocalcemia, and allergic reactions . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester is involved in several metabolic pathways, including its conversion to active metabolites by enzymes such as alkaline phosphatase . This conversion is crucial for its cytoprotective effects, as the active metabolites can interact with cellular components to exert their protective functions . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress response and DNA repair .

Transport and Distribution

The transport and distribution of phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . Its localization and accumulation within cells are influenced by factors such as the presence of specific transporters and the cellular redox state . These factors collectively determine the efficacy and duration of its cytoprotective effects .

Subcellular Localization

The subcellular localization of phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester plays a critical role in its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For instance, it can accumulate in the nucleus, where it interacts with DNA and proteins to protect against radiation-induced damage . Additionally, its localization to the mitochondria can enhance the cell’s antioxidant defense mechanisms and promote cell survival under oxidative stress .

属性

IUPAC Name |

N'-(2-dihydroxyphosphinothioyloxyethyl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N2O3PS/c6-2-1-3-7-4-5-10-11(8,9)12/h7H,1-6H2,(H2,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFQSGPBTMOXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCOP(=S)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15N2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194395 | |

| Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41510-53-6 | |

| Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041510536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)